2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate typically involves the reaction of 2-chloronicotinic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloronicotinate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The pyrrolidinone ring can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxylated products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the pyrrolidinone ring.
Reduction Products: Hydroxylated derivatives of the pyrrolidinone ring.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. For example, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoyl glycyl-L-leucinate: Known for its ability to degrade specific proteins and suppress signaling pathways.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Exhibits broad-spectrum anticonvulsant activity and interacts with voltage-gated sodium channels.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Used in the synthesis of various heterocyclic compounds with potential biological activity.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate stands out due to its unique combination of a pyrrolidinone ring and a chloronicotinate moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-9-6(2-1-5-12-9)10(16)17-13-7(14)3-4-8(13)15/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPFYHLJOKKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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